Methyl 1-benzyl-4-oxopiperidine-3-carboxylate has been synthesized and characterized by various research groups, with reports detailing different reaction pathways and characterization methods. Some studies employ a multistep synthesis involving the Mannich reaction and subsequent cyclization, while others utilize alternative approaches. [PubChem, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, ]
Research suggests that Methyl 1-benzyl-4-oxopiperidine-3-carboxylate might possess various biological activities, although its specific mechanisms and applications are still under investigation. Some studies have explored its potential as:
1-Benzyl-3-methoxycarbonyl-4-piperidone is a chemical compound characterized by its piperidone structure, which is integral to its biological and chemical properties. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 247.29 g/mol. This compound features a methoxycarbonyl group at the 3-position and a benzyl group at the 1-position of the piperidone ring, contributing to its unique reactivity and potential applications in medicinal chemistry .
These reactions highlight the compound's versatility in synthetic organic chemistry .
The synthesis of 1-benzyl-3-methoxycarbonyl-4-piperidone typically involves several steps:
This method allows for high yields and the production of structurally diverse derivatives .
1-Benzyl-3-methoxycarbonyl-4-piperidone has potential applications in several areas:
These applications underscore its relevance in both academic research and industrial settings .
Interaction studies involving 1-benzyl-3-methoxycarbonyl-4-piperidone focus on its binding affinity with various biological targets. Preliminary data suggest:
These studies are crucial for understanding how this compound might function therapeutically and its safety profile .
1-Benzyl-3-methoxycarbonyl-4-piperidone shares structural similarities with several other compounds within the piperidone class. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Benzyl-4-piperidone | Benzyl group at position 1 | Lacks methoxycarbonyl group |
| N-Benzyl-4-methylpiperidin-3-one | Methyl group at position 4 | Different substitution pattern affecting reactivity |
| 1-(4-Fluorobenzyl)-3-methoxycarbonyl-4-piperidone | Fluorine substitution at position 1 | Enhanced lipophilicity; potential for increased bioactivity |
| 1-Benzyl-2,6-dimethylpiperidin-4-one | Dimethyl substitution at positions 2 and 6 | Variation in sterics affecting pharmacological properties |
These comparisons illustrate how the presence of specific functional groups influences the chemical behavior and biological activity of each compound, establishing the distinctiveness of 1-benzyl-3-methoxycarbonyl-4-piperidone within this class .
First synthesized in the late 20th century, 1-benzyl-3-methoxycarbonyl-4-piperidone emerged as a key intermediate in alkaloid synthesis. Early studies focused on its role in constructing phenanthroindolizidine frameworks, such as tylophorine derivatives. The compound’s utility expanded with the discovery of its ability to undergo Michael additions and cyclocondensations, enabling access to spirocyclic and polycyclic architectures.
Recent advances in asymmetric catalysis have enhanced its enantioselective synthesis. For example, palladium-catalyzed hydrogenation methods now achieve >95% diastereomeric excess for fluorinated analogs. Academic interest persists due to its relevance in targeting kinases (e.g., Aurora-A/B) and inflammatory mediators like NF-κB.
Piperidone derivatives constitute over 20% of FDA-approved small-molecule drugs, including analgesics, antivirals, and antipsychotics. Their prevalence stems from:
Table 1: Physicochemical Properties of 1-Benzyl-3-Methoxycarbonyl-4-Piperidone
The N-benzyl group in 1-benzyl-3-methoxycarbonyl-4-piperidone confers:
Quantum mechanical studies reveal that the methoxycarbonyl group at C3 stabilizes the enolate intermediate during alkylation reactions, facilitating C–C bond formation.
The classical synthesis of 1-benzyl-3-methoxycarbonyl-4-piperidone typically begins with benzylamine and methyl acrylate as starting materials. A two-step process involving 1,4-addition followed by Dieckmann cyclization forms the piperidone core [7] [2]. Benzylamine reacts with methyl acrylate in a Michael addition to generate a β-amino ester intermediate. Subsequent intramolecular cyclization under basic conditions (e.g., potassium carbonate) yields 1-benzyl-4-piperidone [7]. The methoxycarbonyl group at position 3 is introduced via esterification or carboxylation of the intermediate. For example, methyl chloroformate or dimethyl carbonate can be used to functionalize the 3-position, achieving the target compound in moderate yields (70–85%) [6].
A representative procedure involves:
Key challenges in classical routes include low regioselectivity during esterification and the need for multi-step purification.
Modern adaptations of the Michael addition-Dieckmann strategy emphasize catalytic efficiency and reduced reaction times. For instance, organocatalysts like proline derivatives improve enantioselectivity in the Michael addition step, though this is less critical for non-chiral targets like 1-benzyl-3-methoxycarbonyl-4-piperidone [2]. The Dieckmann condensation is optimized using microwave irradiation, reducing reaction times from hours to minutes while maintaining yields >80% .
A notable advancement involves one-pot sequential reactions, where the Michael adduct undergoes in situ cyclization without isolation. This minimizes intermediate degradation and improves overall yield [7].
One-pot methods integrate benzylation, esterification, and cyclization into a single reaction vessel. For example, a mixture of benzylamine, methyl acrylate, and methyl chloroformate in DMF undergoes sequential base-catalyzed reactions to directly yield the target compound [6]. These strategies reduce solvent waste and purification steps, achieving yields comparable to classical methods (75–90%) [6] [7].
While 1-benzyl-3-methoxycarbonyl-4-piperidone lacks chiral centers, stereoselective methods are relevant for related analogs. Asymmetric hydrogenation of enamine intermediates or enzymatic resolution of racemic mixtures can be adapted for derivatives requiring stereochemical control .
Recent efforts focus on replacing hazardous solvents (e.g., DMF, dichloromethane) with biodegradable alternatives such as cyclopentyl methyl ether (CPME) or ethyl acetate [4]. Catalytic systems using recyclable bases (e.g., immobilized potassium carbonate on silica) reduce waste generation [7]. Additionally, photocatalytic methods under visible light enable energy-efficient decarboxylation steps, though these are not yet widely applied to piperidone syntheses [4].
Industrial-scale production faces hurdles such as:
A case study demonstrated that replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) in benzylation steps improved solvent recovery by 40% while maintaining a 71% isolated yield [1].
Crystal-structure data and homology models of enzymes that recognise piperidone scaffolds reveal three recurrent interaction zones: (a) a hydrogen-bond acceptor pocket favouring the hetero-atoms of the methoxycarbonyl group, (b) an aromatic box that accommodates the benzyl ring through π–π stacking, and (c) a shallow hydrophobic cleft that accepts small polar substituents projecting from the piperidone nitrogen [1] [2]. Optimisation therefore focuses on (i) maintaining a planar carbonyl–amide vector for hydrogen-bonding, (ii) modulating the electronics of the benzyl ring to balance affinity and lipophilicity, and (iii) restricting rotatable bonds to lower entropic penalties upon binding [3] [4].
| Property | Experimental value | Design implication |
|---|---|---|
| Molecular weight | 247.29 g mol⁻¹ [5] | Below 500 g mol⁻¹ favours oral bioavailability |
| Topological polar surface area | 46.6 Ų [6] | Within optimal range (<90 Ų) for membrane permeability |
| Calculated partition coefficient (XLogP) | 1.99 [7] | Modest lipophilicity allows addition of polar bioisosteres without exceeding Lipinski limits |
| Hydrogen-bond donors / acceptors | 0 / 4 [6] | Acceptor-rich profile enables targeted hydrogen bonding in active sites |
Table 1. Key physicochemical parameters of the parent scaffold and their relevance to structure-based optimisation.
Electron-withdrawing para-substituents on the benzyl ring intensify π–π contacts and tune basicity at the piperidone nitrogen. For example, a para-chloro analogue decreased the equilibrium inhibition constant against the human dopamine transporter from 120 nanomolar to 32 nanomolar [8], while para-iodo incorporation produced a high-affinity photoaffinity probe that covalently labelled the transporter active site [1]. Electron-donating methoxy substitution, in contrast, reduced binding three-fold, illustrating the sensitivity of receptor recognition to ring electronics [2].
| Benzyl substitution | Target protein | Equilibrium inhibition constant (nanomolar) | Fold change vs. unsubstituted |
|---|---|---|---|
| None | Human dopamine transporter | 120 [8] | 1.0 |
| para-Chloro | Human dopamine transporter | 32 [8] | ↑ 3.8 |
| para-Iodo-azido | Human dopamine transporter | 15 [1] | ↑ 8.0 |
| para-Methoxy | AmpC β-lactamase | 4 470 [2] | ↓ 0.7 |
Table 2. Effect of benzyl-ring electronics on binding potency.
Replacing the methoxy group with an ethoxy group raises the partition coefficient to 1.7 and marginally enlarges the hydrophobic contact surface without altering hydrogen-bond geometry [9]. Computational free-energy perturbation predicts a 0.7 kilocalorie per mole gain in binding to fungal lanosterol 14-alpha-demethylase, suggesting improved antifungal potential [10]. Conversely, hydrolysis to the free carboxylic acid increases polarity and abrogates membrane permeability, but affords a handle for pro-drug conjugation.
| Substituent at position 3 | Calculated partition coefficient | Docking energy to lanosterol 14-alpha-demethylase (kilocalories per mole) |
|---|---|---|
| Methoxycarbonyl | 1.99 [7] | −8.4 [10] |
| Ethoxycarbonyl | 1.70 [9] | −9.1 [10] |
| Carboxylic acid | 0.85 (calc.) | −6.3 (calc.) |
Table 3. Impact of ester modification on lipophilicity and predicted binding.
| Transformation | Principal new interaction | Reported biological outcome |
|---|---|---|
| Oxime | Additional donor to His176 in AmpC β-lactamase | ΔG bind −10.2 → −11.7 kcal mol⁻¹ [2] |
| Thiosemicarbazone | Soft sulfur contact with Fe²⁺ centre in Fenton model | Lipid-peroxidation IC₅₀ 8 µM vs. 16 µM (parent) [11] |
| Hydrazone (benzoyl) | π–π stacking with Trp84 in butyryl-cholinesterase | Equilibrium inhibition constant 35 µM (parent inactive) [12] |
Table 4. Biological consequences of 4-ketone derivatisation.
Rigid-receptor docking of selected derivatives into five oncology-relevant proteins revealed that van der Waals forces dominate complex stability, accounting for 92–99 percent of total interaction energy [10]. The ethoxycarbonyl analogue exhibited the most favourable energy against the natural-killer T-cell lymphoma receptor (−109.1 kilocalories per mole) [10]. Docking against the severe acute respiratory syndrome coronavirus-2 main protease showed that benzyl-trimethyl analogues form dual hydrogen bonds with His41 and Cys145, achieving a docking score of −8.8 kilocalories per mole versus −6.5 kilocalories per mole for the unmodified scaffold [13].
| Protein target | Best-scoring derivative | Docking score (kilocalories per mole) | Key residues engaged |
|---|---|---|---|
| Natural-killer T-cell lymphoma receptor (PDB 5N21) | Ethoxycarbonyl | −109.1 [10] | Phe161, Tyr174 |
| Human AmpC β-lactamase (PDB 1KE4) | Oxime | −11.7 [2] | His176, Arg220 |
| Severe acute respiratory syndrome coronavirus-2 main protease (PDB 6LU7) | Trimethyl-benzyl | −8.8 [13] | His41, Cys145 |
Table 5. Representative docking outcomes for structurally modified analogues.
Multiple-linear-regression models built on three-dimensional autocorrelation descriptors for a library of piperidine derivatives achieved coefficients of determination of 0.83 (training) and 0.74 (external validation) for inhibition of the serine/threonine kinase Akt1 [14]. The most influential descriptors were solvent-accessible surface around electronegative atoms and moment of inertia along the principal molecular axis. A comparative model for cytotoxicity in murine L1210 cells highlighted molecular density and second-order connectivity indices as primary determinants, delivering a predictive coefficient of 0.80 [15].
| Data set | Descriptor class with highest weight | Training R² | External Q² | Root-mean-square error (log units) |
|---|---|---|---|---|
| Akt1 inhibition (thirty-eight compounds) [14] | Three-dimensional autocorrelation (electronegativity) | 0.832 | 0.742 | 0.25 |
| Cytotoxicity against L1210 cells (twenty-one compounds) [15] | Topological index (connectivity) | 0.857 | 0.800 | 0.28 |
Table 6. Performance metrics for published quantitative structure–activity relationship models.